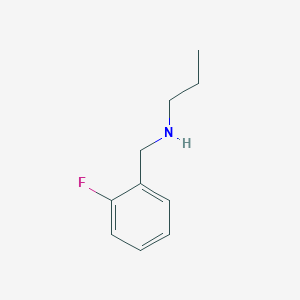

N-(2-fluorobenzyl)propan-1-amine

Descripción general

Descripción

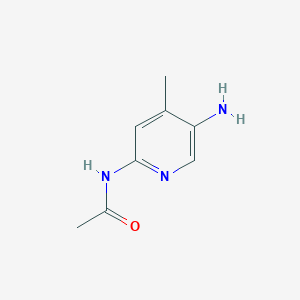

“N-(2-fluorobenzyl)propan-1-amine” is a heterocyclic organic compound . Its molecular formula is C10H14FN and it has a molecular weight of 167.22 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorobenzyl)propan-1-amine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

“N-(2-fluorobenzyl)propan-1-amine” has a predicted density of 0.993±0.06 g/cm3 and a predicted boiling point of 214.0±15.0 °C . It also has a vapor pressure of 0.16mmHg at 25°C and a refractive index of 1.49 .Aplicaciones Científicas De Investigación

Hexadentate N3O3 Amine Phenol Ligands

Research has explored the preparation and characterization of several N3O3 amine phenols, which are reduction products of Schiff bases derived from triaminopropane and salicylaldehydes. These compounds, including variations with hydroxy, methoxy, and chloro substituents, demonstrate the versatility of amine and phenol-containing ligands in coordination chemistry, particularly for Group 13 metal ions. Such ligands can form intrastrand and interstrand hydrogen bonds, highlighting their potential in creating complex metal ion structures (Liu, Wong, Rettig, & Orvig, 1993).

Copper-Catalyzed Intermolecular Aminoazidation

Another application involves copper-catalyzed intermolecular aminoazidation of alkenes. This method provides an efficient approach to vicinal amino azides, which are valuable intermediates that can be transformed into other amine derivatives. The process uses N-fluorobenzenesulfonimide as a nitrogen-radical precursor, demonstrating the compound's utility in synthetic organic chemistry for creating complex nitrogen-containing molecules (Zhang & Studer, 2014).

Amination of Bromobenzoic Acids

The copper-catalyzed amination of 2-bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives showcases the compound's role in facilitating chemo- and regioselective cross-coupling reactions. This method provides a straightforward path to valuable organic compounds without the need for acid protection, illustrating the broad applicability of such reactions in organic synthesis (Wolf, Liu, Mei, August, & Casimir, 2006).

Palladium-Catalyzed Intermolecular Aminofluorination

The palladium-catalyzed intermolecular aminofluorination of styrenes, using N-fluorobenzenesulfonimide as both a fluorinating and aminating agent, represents a novel approach to obtaining vicinal fluoroamine products. This method suggests a potential key step involving fluoropalladation for C-F bond formation, emphasizing the importance of bidental nitrogen ligands in such transformations (Qiu, Xu, Zhou, Guo, & Liu, 2010).

Fluorine Substitution Effects on Flexibility

Investigations into the effects of ring fluorination on structural and dynamical properties, like in 2-fluorobenzylamine, provide insight into how such modifications can influence molecular flexibility and tunneling pathways. This research highlights the intricate relationship between molecular structure and function, offering valuable information for designing molecules with specific physical and chemical properties (Calabrese, Maris, Evangelisti, Caminati, & Melandri, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAVZYYMEPYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

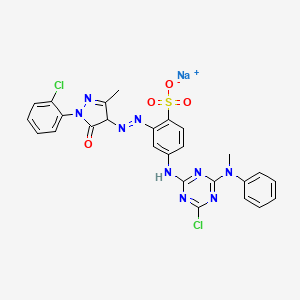

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)